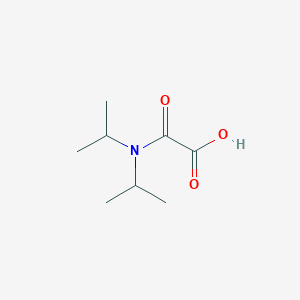
1-(Thiophen-2-yl)piperidine
Overview
Description
1-(Thiophen-2-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a thiophene ring at the second position
Mechanism of Action
Target of Action
The primary target of 1-(Thiophen-2-yl)piperidine is Lysyl Oxidase (LOX) . LOX is a secreted copper-dependent amine oxidase that cross-links collagens and elastin in the extracellular matrix . It plays a critical role in tumor growth and metastatic spread .
Mode of Action
This compound interacts with LOX, inhibiting its activity . The catalytic site of LOX comprises a copper binding motif and a covalently bound lysine tyrosylquinone (LTQ) cofactor . LOX converts peptidyl lysine residues to the corresponding α-aminoadipic-δ-semialdehyde in an oxidative deamination reaction . The inhibition of LOX by this compound prevents this conversion, thereby disrupting the cross-linking of collagens and elastin in the extracellular matrix .
Biochemical Pathways
The inhibition of LOX by this compound affects the extracellular matrix remodeling pathway . This disruption can lead to downstream effects on cell adhesion, migration, and signaling, which are critical processes in tumor growth and metastasis .
Result of Action
The inhibition of LOX by this compound can potentially impede tumor growth and metastatic spread . By preventing the cross-linking of collagens and elastin in the extracellular matrix, the compound may disrupt the structural integrity of the tumor microenvironment and inhibit tumor progression .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other interacting molecules, and the compound’s exposure to light . For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
1-(Thiophen-2-yl)piperidine is known to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted . It has been suggested that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. This could be due to factors such as the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
The metabolic pathways involving this compound are not well-defined. It is likely that it interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with transporters or binding proteins and may influence its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not well-characterized. It is possible that targeting signals or post-translational modifications direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Thiophen-2-yl)piperidine can be synthesized through several methods. One common approach involves the reaction of 2-bromothiophene with piperidine in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, with the use of a base such as potassium carbonate to facilitate the coupling reaction.
Another method involves the cyclization of a suitable precursor, such as 2-(piperidin-1-yl)thiophene, under acidic conditions. This method may require the use of a strong acid, such as hydrochloric acid, to promote the cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve high yields and efficiency in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(Thiophen-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding dihydrothiophene derivative using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for the introduction of various substituents. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrothiophene derivatives
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives
Scientific Research Applications
1-(Thiophen-2-yl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials with unique electronic properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
1-(Thiophen-2-yl)piperidine can be compared with other similar compounds, such as:
Thiophene: A simpler heterocyclic compound with a five-membered ring containing one sulfur atom
Piperidine: A six-membered ring containing one nitrogen atom. Piperidine is a common structural motif in many pharmaceuticals, but it lacks the unique electronic properties conferred by the thiophene ring.
2-(Piperidin-1-yl)thiophene: A compound similar to this compound but with the piperidine ring attached at a different position on the thiophene ring. This positional isomer may exhibit different chemical and biological properties.
The uniqueness of this compound lies in its combination of the thiophene and piperidine rings, which imparts distinct electronic and steric properties that can be exploited in various applications.
Properties
IUPAC Name |
1-thiophen-2-ylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-2-6-10(7-3-1)9-5-4-8-11-9/h4-5,8H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUBKHLEMUNAQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70479421 | |
| Record name | 1-(thiophen-2-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70479421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19983-20-1 | |
| Record name | 1-(thiophen-2-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70479421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


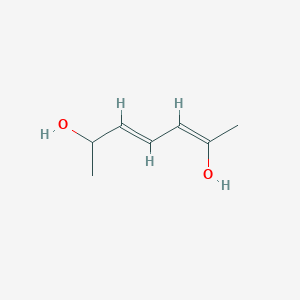

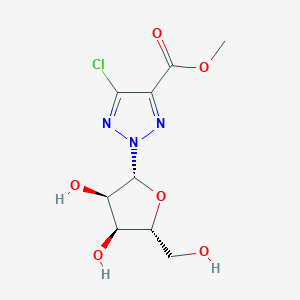

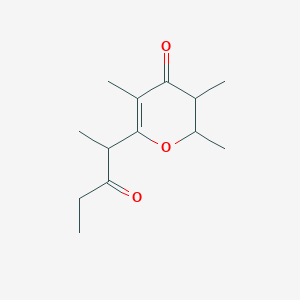

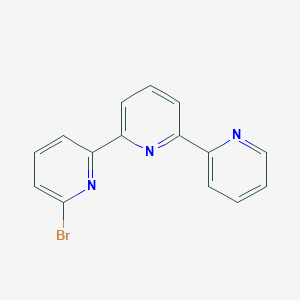
![Furo[2,3-b]pyridine-2-carbonitrile](/img/structure/B24931.png)
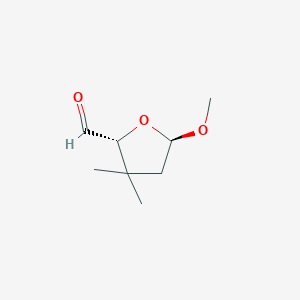
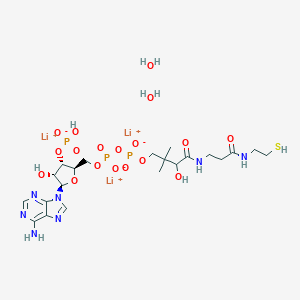
![(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide](/img/structure/B24940.png)
